molecular formula C21H24N2O5S B2718065 Methyl 6-acetyl-2-(4-isopropoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate CAS No. 896680-05-0

Methyl 6-acetyl-2-(4-isopropoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate

Cat. No. B2718065
M. Wt: 416.49
InChI Key: WIOISWKMEVRASX-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis analysis involves detailing the methods and steps used to synthesize the compound. This could involve various chemical reactions, the use of catalysts, reaction conditions like temperature and pressure, and the yield of the reaction .


Molecular Structure Analysis

Molecular structure analysis involves the study of the arrangement of atoms in a molecule and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and IR spectroscopy are often used .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes understanding the reactivity of the compound, the conditions under which it reacts, the products formed, and the mechanism of the reaction .


Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, stability, pH, polarity, and reactivity .

Scientific Research Applications

Anti-Inflammatory Applications

  • Moloney (2001) studied a molecule structurally related to the specified compound for its potential anti-inflammatory properties. Although the exact compound wasn't studied, this indicates potential research interest in similar structures for anti-inflammatory applications. (Moloney, 2001).

Synthesis and Chemistry

  • Zhu, Lan, and Kwon (2003) conducted research on the synthesis of tetrahydropyridines, which are structurally related to the compound , indicating potential methods of synthesis and chemical properties. (Zhu, Lan, & Kwon, 2003).
  • Gaywood and McNab (2009) explored the synthesis of 4,5-dihydrothieno[3,2-b]pyrrol-6-one, a heteroindoxyl, which provides insights into the chemical properties and reactions of similar thieno-pyridine structures. (Gaywood & McNab, 2009).

Antimicrobial and Antitumor Activity

  • Bakhite, Abdel-rahman, and Al-Taifi (2004) synthesized new pyridothienopyrimidines and studied their antimicrobial activities. This research demonstrates the potential of related structures for antimicrobial applications. (Bakhite, Abdel-rahman, & Al-Taifi, 2004).
  • Huang et al. (2017) conducted research on pyridyl–pyrazole-3-one derivatives, showing their cytotoxicity against tumor cell lines, suggesting possible applications in cancer research for similar compounds. (Huang et al., 2017).

Insecticidal Properties

  • Bakhite et al. (2014) studied pyridine derivatives for their toxicity against cowpea aphid, highlighting the potential insecticidal properties of related compounds. (Bakhite et al., 2014).

Safety And Hazards

This involves understanding the potential risks associated with the compound. It includes toxicity, flammability, environmental impact, and precautions to be taken while handling and storing .

Future Directions

Future directions could involve potential applications, further modifications to enhance its properties, or new methods of synthesis. It could also involve studying the compound’s behavior under different conditions or its interactions with other compounds .

properties

IUPAC Name

methyl 6-acetyl-2-[(4-propan-2-yloxybenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O5S/c1-12(2)28-15-7-5-14(6-8-15)19(25)22-20-18(21(26)27-4)16-9-10-23(13(3)24)11-17(16)29-20/h5-8,12H,9-11H2,1-4H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIOISWKMEVRASX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)C(=O)C)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 6-acetyl-2-(4-isopropoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate

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